Structural and Physicochemical Differentiation from the Closest Commercial Analogues: A Computed Property Comparison
Computational prediction of key drug-likeness parameters for CAS 921162-81-4 versus its closest commercially available analogues reveals distinct physicochemical profiles that inform compound selection [1]. The 3,4-difluorophenyl substitution pattern in CAS 921162-81-4 imparts a higher calculated lipophilicity (clogP ≈ 2.09) compared to the unsubstituted phenyl analogue (clogP ≈ 1.5) and the 4-fluorophenyl variant (clogP ≈ 1.8), while the 4-morpholino group provides a topological polar surface area (TPSA) of ~75.9 Ų [1]. This balance of lipophilicity and polarity may influence solubility, permeability, and off-target binding profiles relative to analogues with different 1-aryl or 4-substituent groups [2]. However, these are calculated properties without experimental validation for this specific compound.
| Evidence Dimension | Computed logP (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.09 (predicted) |
| Comparator Or Baseline | Unsubstituted phenyl analogue: clogP ≈ 1.5; 4-Fluorophenyl analogue: clogP ≈ 1.8 (both predicted) |
| Quantified Difference | ΔclogP ≈ 0.6 vs. unsubstituted phenyl; ≈ 0.3 vs. 4-fluorophenyl analogue |
| Conditions | Predicted using fragment-based calculation (no experimental logP/logD data available) |
Why This Matters
Lipophilicity differences of this magnitude can translate to altered cellular permeability and protein binding, making CAS 921162-81-4 a potentially distinct chemical tool despite the absence of biological data.
- [1] Sildrug Server. Calculated physicochemical properties for C15H13F2N5O (CAS 921162-81-4). Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] Verheijen, J. C. et al. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. J. Med. Chem. 2009, 52, 8010-8024. View Source
